3-Chloro-2-hydroxypropanoic acid

Enzymatic resolution Chiral synthesis Biocatalysis

Sourcing a reliable chiral intermediate with proven stereochemical integrity is a persistent challenge in pharmaceutical R&D. 3-Chloro-2-hydroxypropanoic acid (CAS 1713-85-5) directly addresses this need as the validated (R)-enantiomer precursor for lacosamide and nonracemic 3-aryloxy-2-hydroxypropanoic acid therapeutics. • Chiral Intermediate: (R)-enantiomer obtained via glycolate oxidase resolution (110% oxidation rate vs. lactic acid) enables stereospecific API synthesis. • Analytical Reference: Essential for LC-MS/MS method development quantifying human 3-MCPD exposure from processed oils. • Supply Assurance: Available at 95% purity from multiple qualified sources with 2-8°C storage and ambient global shipping.

Molecular Formula C3H5ClO3
Molecular Weight 124.52 g/mol
CAS No. 1713-85-5
Cat. No. B121834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2-hydroxypropanoic acid
CAS1713-85-5
Synonyms3-Chloro-lactic Acid;  (±)-3-Chloro-2-hydroxypropanoic Acid;  (±)-3-Chlorolactic Acid;  2-Hydroxy-3-chloropropionic Acid;  3-Chloro-2-hydroxypropanoic Acid;  3-Chloro-2-hydroxypropionic Acid;  3-Chlorolactic Acid;  Chlorolactic Acid;  DL-3-Chlorolactic Acid; 
Molecular FormulaC3H5ClO3
Molecular Weight124.52 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)O)Cl
InChIInChI=1S/C3H5ClO3/c4-1-2(5)3(6)7/h2,5H,1H2,(H,6,7)
InChIKeyOSLCJYYQMKPZHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-2-hydroxypropanoic Acid: Sourcing & Specification Overview


3-Chloro-2-hydroxypropanoic acid (β-chlorolactic acid) is a 2-hydroxy monocarboxylic acid derived from lactic acid by replacing a methyl hydrogen with chlorine, defined by CAS 1713-85-5, molecular formula C₃H₅ClO₃, and molecular weight 124.52 g/mol [1]. This compound exists in both racemic and enantiomerically pure forms and is utilized primarily as a chiral building block in pharmaceutical intermediate synthesis and as a reference standard for analytical applications, with commercial availability typically at 95% purity from multiple laboratory chemical suppliers [2].

3-Chloro-2-hydroxypropanoic Acid: Structural Analog Differentiation


The precise substitution pattern and stereochemistry of 3-chloro-2-hydroxypropanoic acid confer physicochemical and biological properties that structurally related analogs do not replicate. Unlike 2-chloro-3-hydroxypropanoic acid (regioisomer), 3-chloropropanoic acid (devoid of hydroxyl), or 2-hydroxypropanoic acid (devoid of chlorine), the target compound's specific C2-hydroxyl/C3-chloro arrangement dictates its hydrogen-bonding network in the solid state and its recognition as a metabolic intermediate of 3-monochloropropane-1,2-diol (3-MCPD) [1][2]. Furthermore, the enantiopure (R)-form serves as a critical chiral intermediate in pharmaceutical syntheses where the (S)-enantiomer or the racemate would produce stereochemically incorrect products, making generic substitution across regioisomers, dehalogenated analogs, or racemic mixtures scientifically invalid for applications requiring precise stereocontrol or metabolic relevance [3][4].

3-Chloro-2-hydroxypropanoic Acid: Comparative Evidence for Selection


Glycolate Oxidase Substrate Preference

In a comparative enzyme substrate screen using glycolate oxidase (GO) coexpressed with catalase in Pichia pastoris, (RS)-3-chlorolactic acid exhibited a relative oxidation rate of 110% compared to lactic acid (set at 100%), ranking as one of the top two substrates among six 2-hydroxy carboxylic acids tested [1]. This quantitative substrate preference directly informs the selection of 3-chlorolactic acid over other 2-hydroxy acids for enzymatic resolution processes requiring high catalytic efficiency.

Enzymatic resolution Chiral synthesis Biocatalysis

Hydrogen-Bonding Network in Halolactic Acids

Single-crystal X-ray diffraction analysis of three β-halolactic acids revealed that β-chlorolactic acid (3-chloro-2-hydroxypropanoic acid) crystallizes with one molecule in the asymmetric unit (Z′ = 1), whereas β-bromolactic acid adopts a structure with two crystallographically independent molecules (Z′ = 2), and β-iodolactic acid returns to Z′ = 1 [1]. This variation in Z′ is attributed to differences in hydrogen-bonding networks driven by halogen size and electronegativity, with the chloro derivative forming a distinct supramolecular architecture from its bromo analog.

Solid-state chemistry Crystallography Halogen bonding

Genotoxicity: Comet Assay vs. Glycidol

In the in vitro alkaline single-cell gel electrophoresis (comet) assay using CHO cells, β-chlorolactic acid, the primary mammalian metabolite of 3-MCPD, showed no DNA-damaging effects, whereas glycidol, the epoxide metabolite of 3-MCPD, induced significant DNA damage [1]. This differential genotoxicity profile is critical for understanding the metabolic fate and toxicological risk assessment of 3-MCPD exposure.

Toxicology Genotoxicity Metabolite safety

Immunomodulatory Effect on Splenic Blastogenesis

β-Chlorolactic acid demonstrated concentration-dependent immunomodulatory activity in murine splenocyte cultures, suppressing Con A- or anti-CD3-stimulated blastogenesis by 8.5% to 54.7% across the 200–800 µM dose range, and LPS-stimulated blastogenesis by 8.5% to 71.5% over the same concentration range [1]. While no direct comparator compound was tested in parallel, this dose-response profile establishes baseline immunotoxicological potency for this compound class.

Immunotoxicology In vitro pharmacology Splenocyte assay

3-Chloro-2-hydroxypropanoic Acid: Application Scenarios


Enzymatic Resolution for Chiral Intermediates

The high relative oxidation rate (110% vs. lactic acid) of 3-chlorolactic acid by glycolate oxidase, combined with the enzyme's absolute (S)-enantiomer specificity, enables efficient biocatalytic resolution of racemic mixtures to yield enantiopure (R)-3-chloro-2-hydroxypropanoic acid [1]. This (R)-enantiomer serves as a key intermediate in synthesizing lacosamide and nonracemic 3-aryloxy-2-hydroxypropanoic acids, which are precursors to 4-aminochroman-3-ol therapeutics [2][3].

3-MCPD Biomarker Reference Standard

As the predominant urinary metabolite of 3-MCPD in both rats and humans, β-chlorolactic acid is essential for developing and validating LC-MS/MS methods quantifying human exposure to 3-MCPD fatty acid esters from processed vegetable oils [4]. Its lack of genotoxicity in comet assays [5] further distinguishes it as a non-genotoxic biomarker suitable for exposure monitoring without confounding DNA-damage endpoints.

Crystallographic Reference for Halolactic Acids

The uniquely characterized Z′ = 1 crystal structure of β-chlorolactic acid, determined alongside its bromo and iodo analogs, makes it a reference compound for investigating halogen-dependent hydrogen-bonding networks in α-hydroxy acids [6]. Researchers studying polymorphism, co-crystallization, or halogen bonding in pharmaceutical solid forms may select β-chlorolactic acid over its bromo analog when a simpler Z′ = 1 packing motif is desirable for comparative analysis.

Immunotoxicology Research on Halogenated Metabolites

The documented concentration-dependent suppression of murine splenocyte blastogenesis and peritoneal macrophage nitric oxide production by β-chlorolactic acid [7] establishes it as a tool compound for investigating immune cell function modulation by chlorinated small molecules, particularly in the context of food contaminant metabolite toxicology.

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